1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone
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Overview
Description
“1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone” is a chemical compound with the empirical formula C12H12N2O2 . It is a heterocyclic building block . The compound is solid in form . The SMILES string representation of the compound is Cc1cnc2n (cc (C (C)=O)c2c1)C (C)=O
.
Molecular Structure Analysis
The molecular weight of “1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone” is 216.24 . The InChI code for the compound is1S/C12H12N2O2/c1-7-4-10-11 (8 (2)15)6-14 (9 (3)16)12 (10)13-5-7/h4-6H,1-3H3
.
Scientific Research Applications
Synthesis and Chemical Properties
1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a compound that may not have been directly mentioned in the available literature; however, its structural motifs are closely related to the broader family of heterocyclic aromatic compounds, which have been extensively studied for their chemical properties and synthesis pathways. For example, the pyrrolo[2,3-b]pyridine scaffold is a core structure in various heterocyclic compounds known for their versatile chemical reactivity and potential in synthesizing complex organic molecules. These compounds, including pyrrolopyridine and its derivatives, serve as critical intermediates in the synthesis of heterocycles and natural products, highlighting their importance in synthetic chemistry (Negri, Kascheres, & Kascheres, 2004)(Negri, Kascheres, & Kascheres, 2004).
Biological and Pharmacological Potential
The pyrrolo[2,3-b]pyridine core, a related structure to this compound, is part of various biologically active molecules. These molecules have shown promise in central nervous system (CNS) applications, suggesting that derivatives like this compound could potentially be explored for their CNS activity. The presence of nitrogen in heterocycles, such as pyrrolopyridine derivatives, contributes to a wide range of biological effects, ranging from depressive to euphoric and convulsive actions, indicating their potential utility in designing novel CNS-acting drugs (Saganuwan, 2017)(Saganuwan, 2017).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for the compound is “Warning” and it has hazard statement H302 . It falls under storage class code 11, which pertains to combustible solids .
Mechanism of Action
Target of Action
The primary target of 1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity , which results in the inhibition of these processes and thus, the downstream signaling pathways.
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-10-11(8(2)15)6-14(9(3)16)12(10)13-5-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYQWHKYITYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673642 |
Source
|
Record name | 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-87-0 |
Source
|
Record name | 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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